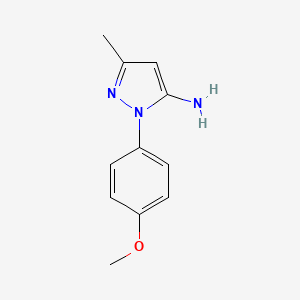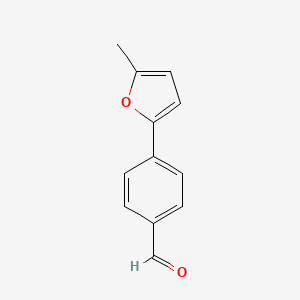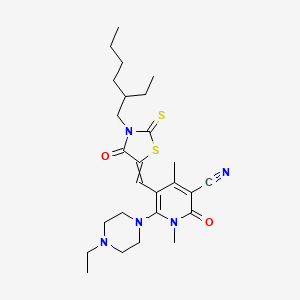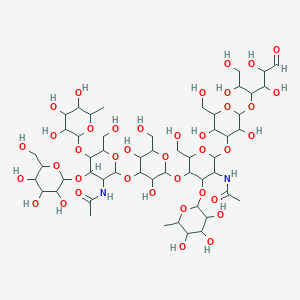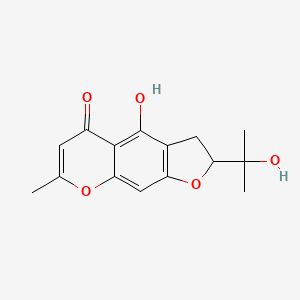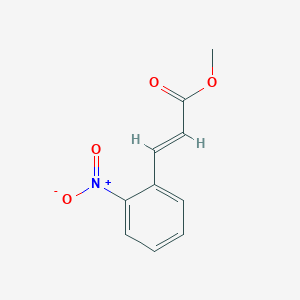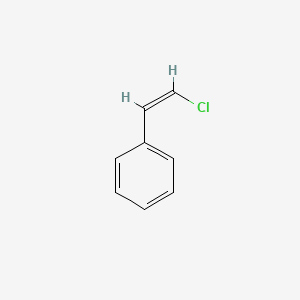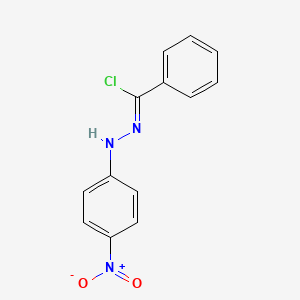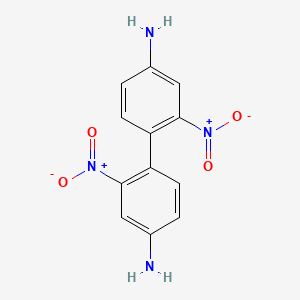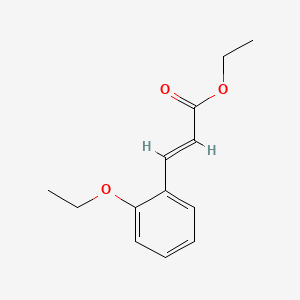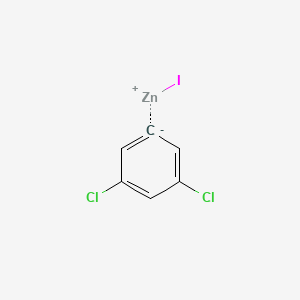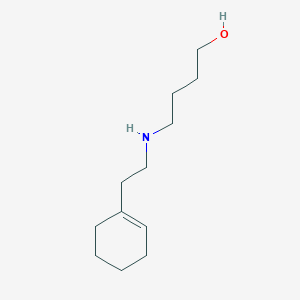
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is a chemical compound with the molecular formula C12H23NO. It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclohexene ring and an ethylamino group attached to a butanol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol typically involves the reaction of cyclohexene with ethylamine, followed by the addition of butanol. The reaction conditions often include the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Production of cyclohexylamine or butanol derivatives.
Substitution: Generation of various substituted cyclohexane or butanol compounds.
科学的研究の応用
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is utilized in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid: Known for its applications in scientific research and industry.
Cyclohexylamine: Commonly used in organic synthesis and as a corrosion inhibitor.
Cyclohexanol: Utilized in the production of nylon and as a solvent.
Uniqueness
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol stands out due to its unique combination of a cyclohexene ring and an ethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound.
特性
CAS番号 |
436099-69-3 |
|---|---|
分子式 |
C12H25NO5S |
分子量 |
295.40 g/mol |
IUPAC名 |
4-[2-(cyclohexen-1-yl)ethylamino]butan-1-ol;sulfuric acid |
InChI |
InChI=1S/C12H23NO.H2O4S/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4) |
InChIキー |
IBHJLRZIELQVTB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNCCCCO |
正規SMILES |
C1CCC(=CC1)CCNCCCCO.OS(=O)(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)
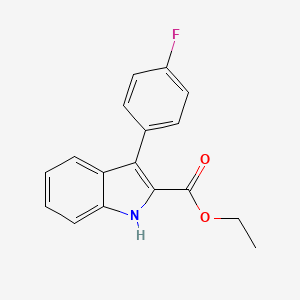
![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)
